molecular formula C10H12ClNO2S B1313062 Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- CAS No. 53492-40-3

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-

Cat. No.: B1313062
CAS No.: 53492-40-3
M. Wt: 245.73 g/mol
InChI Key: SXVXVAPJICBEFD-UHFFFAOYSA-N
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Description

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- is a synthetic glycine derivative designed for advanced biochemical and pharmacological research. The structure of this compound, which incorporates a (4-chlorophenyl)thioethyl moiety, suggests potential for investigating glycine transport systems or receptor interactions. Researchers can utilize this compound to probe the structure-activity relationships of glycine-based molecules and explore novel mechanisms within neurological and metabolic pathways. It is provided exclusively for laboratory investigation by qualified scientific professionals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)15-6-5-12-7-10(13)14/h1-4,12H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVXVAPJICBEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437250
Record name Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53492-40-3
Record name Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- typically involves the reaction of glycine with 2-chloroethyl 4-chlorophenyl sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to a variety of derivatives with unique properties.
  • Reactivity Studies : Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- undergoes several types of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are valuable for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

  • Enzyme Inhibition : Research has indicated that Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- can inhibit specific enzymes by binding to their active sites. This property makes it a candidate for studies focused on enzyme regulation and biochemical pathways.
  • Protein Modification : The compound is also utilized in research aimed at modifying proteins to study their functions and interactions within biological systems. Such modifications can help elucidate the roles of specific amino acids in protein activity.

Industrial Applications

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- finds utility in various industrial processes:

  • Specialty Chemicals Production : The compound is used in the formulation of specialty chemicals that require specific reactivity or stability profiles.
  • Material Science : It is employed in the development of materials that exhibit desired chemical properties, such as resistance to heat or chemical degradation.

Mechanism of Action

The mechanism of action of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-[2-[(4-Methylphenyl)thio]ethyl]glycine (CAS not specified)
  • Key Difference : The 4-chlorophenyl group is replaced with a 4-methylphenyl moiety.
  • Impact: Methyl groups are less electronegative than chlorine, reducing the compound’s polarity. This may lower binding affinity to targets requiring halogen interactions but improve solubility in nonpolar environments. No cytotoxicity data are available for direct comparison .
N-[2-[[(4-Chlorophenyl)methyl]thio]ethyl]glycine (CAS 663623-21-0)
  • Key Difference : An additional methylene (–CH₂–) group is inserted between the sulfur and the 4-chlorophenyl ring.
  • However, the increased chain length might reduce metabolic stability .

Functional Group Modifications

(+)-2-(2-Chlorophenyl)-N-[2-(2-Thienyl)ethyl]glycine methyl ester hydrochloride (CAS 141109-19-5)
  • Key Differences :
    • A thienyl (C₄H₃S) group replaces the 4-chlorophenyl ring.
    • An ester (methyl) group is introduced.
  • Impact: The thienyl group, a heterocycle, may enhance π-π stacking in biological targets. The ester improves membrane permeability but requires hydrolysis for activation.
N-(4-Cyanophenyl)-glycine (CAS 42288-26-6)
  • Key Difference: A cyano (–CN) group substitutes the 4-chloro and thioether moieties.
  • Safety data indicate it is a pharmaceutical intermediate with handling precautions for eye/skin contact .

Biological Activity

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- features a glycine backbone modified by a 4-chlorophenylthioethyl group. This modification is crucial for its biological properties. The synthesis typically involves a nucleophilic substitution reaction between glycine and 2-chloroethyl 4-chlorophenyl sulfide, often using sodium hydroxide as a base to facilitate the reaction under controlled conditions. Purification methods such as recrystallization or chromatography are employed to isolate the final product.

Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- exhibits its biological activity primarily through enzyme inhibition. It interacts with specific enzymes by binding to their active sites, thereby blocking their function. This mechanism can influence various biochemical pathways within cells, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-. For instance, its derivatives have shown promising results in inhibiting the growth of various cancer cell lines such as human colon carcinoma (HCT116) and breast adenocarcinoma (MCF7). The compound's ability to interfere with cellular signaling pathways involved in tumor growth is under investigation, with preliminary results indicating significant cytotoxicity against these cell lines .

Enzyme Inhibition

The compound has also been studied for its effects on specific metabolic enzymes. For example, it has demonstrated inhibitory action on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .

Comparative Analysis with Similar Compounds

Compound NameStructural ModificationBiological Activity
Glycine, N-[2-[(4-bromophenyl)thio]ethyl]-4-bromophenyl groupModerate anticancer activity
Glycine, N-[2-[(4-fluorophenyl)thio]ethyl]-4-fluorophenyl groupEnhanced enzyme inhibition
Glycine, N-[2-[(4-methylphenyl)thio]ethyl]-4-methylphenyl groupLower cytotoxicity compared to chlorinated analog

The presence of the 4-chlorophenylthioethyl group in Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- contributes to its unique biological profile compared to other similar compounds. This structural uniqueness allows for selective interactions with biological targets that may not be present in other derivatives.

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study evaluated the cytotoxic effects of Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- on HCT116 and MCF7 cell lines using the MTT assay. Results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity .
  • Enzyme Inhibition Profiles :
    • In another investigation focusing on AChE inhibition, Glycine derivatives were tested against various concentrations of the enzyme. The results showed a dose-dependent inhibition pattern, highlighting its potential use in treating neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves coupling a 4-chlorophenylthioethylamine derivative with a glycine precursor. Key steps include:

  • Thioether formation : React 4-chlorobenzenethiol with 1,2-dibromoethane under basic conditions to form 2-[(4-chlorophenyl)thio]ethyl bromide .
  • Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thioethylamine intermediate with a protected glycine derivative (e.g., Boc-glycine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
  • Yield optimization : Control reaction temperature (0–5°C for exothermic steps) and employ anhydrous solvents to minimize side reactions. Characterization via 1H^1H-NMR and LC-MS confirms purity .

Q. What analytical techniques are recommended for characterizing Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]- and verifying its structural integrity?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and substituent positions, particularly the thioethyl (–SCH2_2CH2_2–) and glycine moieties .
    • IR spectroscopy to identify amide C=O stretches (~1650 cm1^{-1}) and aromatic C–S vibrations (~700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C10_{10}H11_{11}ClN2_2O2_2S) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility screening : Test in polar (e.g., DMSO, methanol) and aqueous buffers (pH 2–9) using nephelometry or gravimetric analysis. Preferential solubility in DMSO (50–100 mg/mL) is common for similar glycine derivatives .
  • Stability studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and oxygen to prevent thioether oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Methodological Answer:

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate steric and electronic effects on target binding .
  • Backbone modifications : Introduce methyl groups on the glycine α-carbon or replace the thioethyl linker with sulfoxide/sulfone analogs to alter pharmacokinetics .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cysteine proteases or kinases, followed by synthesis and in vitro validation .

Q. What mechanistic insights explain the compound’s potential biological activity in cancer or infectious disease models?

Methodological Answer:

  • Target identification : Screen against kinase or protease libraries using fluorescence-based assays (e.g., FRET for protease inhibition) .
  • Cytotoxicity profiling : Use the MTT assay ( methodology) to evaluate IC50_{50} values in cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or qPCR for antiviral response genes (e.g., IFN-β) .

Q. How should researchers resolve contradictions in pharmacological data, such as variable IC50_{50}50​ values across studies?

Methodological Answer:

  • Standardize assays : Adhere to CLSI guidelines for cell viability assays, including consistent cell passage numbers, serum concentrations, and incubation times .
  • Orthogonal validation : Confirm activity with alternative assays (e.g., ATP-based luminescence vs. MTT) and replicate findings in ≥3 independent experiments .
  • Batch analysis : Compare compound purity (via HPLC) across studies, as impurities >5% can skew results .

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